Ethyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized via the Biginelli reaction. This multicomponent reaction typically involves the condensation of an aldehyde (in this case, 3,4-dihydroxybenzaldehyde), a β-ketoester (ethyl acetoacetate), and urea under acidic conditions. [] The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and dehydration. This synthetic route offers several advantages, including its simplicity, relatively mild reaction conditions, and the ability to access a wide range of dihydropyrimidinone derivatives by varying the starting materials.
Ethyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, particularly involving the functional groups present on the dihydropyrimidinone ring and the phenyl substituent. [, , , ] One example is the reaction with hydrazine hydrate, which can convert the ester group at position 5 into a hydrazide, providing a valuable intermediate for further synthetic transformations. [, ] Additionally, the presence of the 3,4-dihydroxyphenyl group allows for reactions such as alkylation, acylation, and oxidation, providing opportunities to introduce additional functional groups and modify the molecule's properties. [, ]
The specific mechanism of action of ethyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate depends on the biological activity under investigation. Research suggests that dihydropyrimidinones can interact with various biological targets, including enzymes, receptors, and ion channels. [, ] Their mechanism of action often involves modulating the activity of these targets, leading to the observed biological effects. For example, some dihydropyrimidinones have been shown to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid, offering potential therapeutic benefits for gout and related conditions. [] The presence of the 3,4-dihydroxyphenyl substituent in ethyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate may further influence its interactions with biological targets and contribute to its specific activity.
The physical and chemical properties of ethyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate have been investigated using various analytical techniques. [, , ] The compound is a solid at room temperature and typically appears as a white or off-white powder. Its solubility in different solvents varies depending on the pH and the presence of other solutes. Spectroscopic methods, such as UV-Vis spectroscopy, can provide insights into its electronic structure and its ability to absorb light at specific wavelengths. [, ] Chromatographic techniques like high-performance liquid chromatography (HPLC) can be used to separate and analyze the compound in mixtures. Knowledge of these properties is essential for handling, storing, and conducting experiments with this compound.
Studies have demonstrated the substantial antioxidant activity of ethyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. [] This activity can be attributed to the presence of the 3,4-dihydroxyphenyl group, which can readily donate hydrogen atoms to free radicals, effectively neutralizing them. [] This antioxidant potential makes it a valuable candidate for research aimed at preventing or mitigating oxidative damage in biological systems.
Ethyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has shown promising anticancer activity in in vitro studies. [, ] This activity is likely related to its ability to interact with specific molecular targets involved in cancer cell growth and proliferation. [, ] Research suggests that it may inhibit enzymes crucial for DNA replication or induce apoptosis in cancer cells. [, ] Further investigations are necessary to fully elucidate its anticancer mechanism and explore its potential as a lead compound for developing new anticancer drugs.
Several studies have evaluated the antimicrobial activity of ethyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives. [, , , ] These studies have demonstrated its effectiveness against various bacterial and fungal strains, including those relevant to human health. [, , , ] This activity likely stems from its ability to interfere with microbial growth and survival mechanisms. [, , , ] Further research is needed to understand its precise antimicrobial mechanism and its potential for developing novel antimicrobial agents.
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate derivatives, including ethyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, have been shown to exhibit varying degrees of xanthine oxidase (XO) inhibitory activity. [] This enzyme plays a crucial role in the metabolism of purines, converting xanthine to uric acid. [] Inhibiting XO can reduce uric acid levels, making these compounds potential candidates for treating hyperuricemia and gout. [] Further investigations are needed to optimize the XO inhibitory activity and assess their clinical efficacy.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: